molecular formula C19H20ClN3O2 B11672803 N'-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11672803
M. Wt: 357.8 g/mol
InChI Key: MGHYAJWXYHZYMR-FYJGNVAPSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a morpholinylmethyl group, and a benzohydrazide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-(morpholin-4-ylmethyl)benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide stands out due to the presence of the morpholinylmethyl group, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClN3O2/c20-18-4-2-1-3-17(18)13-21-22-19(24)16-7-5-15(6-8-16)14-23-9-11-25-12-10-23/h1-8,13H,9-12,14H2,(H,22,24)/b21-13+

InChI Key

MGHYAJWXYHZYMR-FYJGNVAPSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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